6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine
Overview
Description
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine is an organic compound with the molecular formula C11H15NO. It is a derivative of naphthalene and features a methoxy group at the 6th position and an amine group at the 2nd position on the tetrahydro-naphthalene ring.
Mechanism of Action
Target of Action
The primary target of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine is the serotonin transporter (SERT) . This protein plays a crucial role in the reuptake of serotonin, a neurotransmitter that regulates mood, appetite, and sleep.
Mode of Action
This compound interacts with its target by inhibiting the high-affinity uptake of serotonin . This inhibition occurs in a competitive manner, meaning the compound competes with serotonin for binding to the SERT .
Biochemical Pathways
By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft . This leads to prolonged activation of serotonin receptors on the postsynaptic neuron, enhancing serotonergic neurotransmission .
Result of Action
The increased serotonergic activity resulting from the action of this compound could have various effects at the cellular and molecular level. For instance, it has been shown to increase the potassium-evoked release of serotonin from the retina .
Biochemical Analysis
Biochemical Properties
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between this compound and MAO can influence the levels of neurotransmitters in the brain, potentially affecting mood and behavior .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the cAMP signaling pathway, which plays a crucial role in regulating cellular responses to hormones and other extracellular signals . Additionally, this compound can alter the expression of genes involved in neurotransmitter synthesis and degradation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to MAO, inhibiting its activity and leading to increased levels of monoamines in the brain . This inhibition can result in enhanced neurotransmission and altered mood states. Furthermore, this compound can modulate the activity of other enzymes involved in neurotransmitter metabolism, such as catechol-O-methyltransferase (COMT) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance neurotransmission and improve mood . At high doses, it can exhibit toxic or adverse effects, such as neurotoxicity and behavioral changes . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine typically involves the reduction of 6-methoxy-1,2,3,4-tetrahydro-naphthalen-2-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding naphthalenone derivative. The process is optimized to ensure high yield and purity, often using palladium or platinum catalysts under controlled temperature and pressure conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding naphthalenone derivative.
Reduction: The compound can be reduced further to form more saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-one.
Reduction: More saturated naphthalenylamine derivatives.
Substitution: Various substituted naphthalenylamines depending on the reagents used.
Scientific Research Applications
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on neurotransmitter systems, particularly serotonin.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis
Comparison with Similar Compounds
- 6-Methoxy-1,2,3,4-tetrahydro-1-naphthalenylamine
- 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline
Comparison: 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine is unique in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it has a higher affinity for serotonin transporters and exhibits different pharmacokinetic properties .
Properties
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASIYUSITZITPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CC2)N)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274652 | |
Record name | 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81861-30-5 | |
Record name | 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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